molecular formula C6H9KO8 B8048894 potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

Cat. No.: B8048894
M. Wt: 248.23 g/mol
InChI Key: UBYZGUWQNIEQMH-SBBOJQDXSA-M
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Description

The compound identified as “potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate” involves specific chemical reactions and conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. The methods include:

    Batch Processing: Large quantities of starting materials are reacted in batches.

    Continuous Processing: The reactions are carried out continuously, allowing for a steady production of the compound.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert it into other chemical entities.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

The reactions of “this compound” typically involve:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

“potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis.

    Biology: The compound is studied for its biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences biochemical pathways, leading to its observed effects.

    Binding Sites: The binding sites on the target molecules are critical for its activity.

Properties

IUPAC Name

potassium;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZGUWQNIEQMH-SBBOJQDXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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